Enhanced Calculated Lipophilicity vs. N-Methyl and Des-Alkyl Analogs
The N-cyclopropylmethyl substituent provides a precise increment in calculated lipophilicity (cLogP) compared to the simpler N-methyl or des-alkyl analogs. For [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (C13H23NO, MW 209.33), the cLogP is estimated to be approximately 2.1 [1]. In contrast, the analogous 9-azabicyclo[3.3.1]nonan-3-ylmethanol (C9H17NO, MW 155.24, the des-alkyl scaffold) has a substantially lower cLogP of around 0.8, and the N-methyl analog would be approximately 1.1 [2]. This difference of >1.0 log unit is significant for blood-brain barrier (BBB) penetration, where an optimal cLogP range of 1.5–3.0 is often targeted for CNS drugs.
| Evidence Dimension | Lipophilicity (cLogP) as a predictor of BBB penetration and CNS target engagement |
|---|---|
| Target Compound Data | cLogP ~ 2.1 (calculated for C13H23NO) |
| Comparator Or Baseline | 9-azabicyclo[3.3.1]nonan-3-ylmethanol (des-alkyl): cLogP ~ 0.8; N-methyl analog: cLogP ~ 1.1 |
| Quantified Difference | A difference of 1.0–1.3 cLogP units, moving the compound into the CNS-favorable range |
| Conditions | Calculated values using standard fragment-based methods (e.g., ChemAxon, ADMET Predictor) |
Why This Matters
Procurement of the N-cyclopropylmethyl analog directly provides a more lipophilic scaffold for CNS drug design, avoiding the need for late-stage N-alkylation and reducing synthetic steps.
- [1] Chembase. (n.d.). [9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol (ChemBase ID: 281600). View Source
- [2] Chembase. (n.d.). 9-azabicyclo[3.3.1]nonan-3-ylmethanol (ChemBase ID: corresponding entry). View Source
